5-{3-METHOXY-4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]PHENYL}-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE
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Overview
Description
5-{3-METHOXY-4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]PHENYL}-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE is a complex organic compound with a unique structure that includes methoxy, nitro, and trifluoromethyl groups
Preparation Methods
The synthesis of 5-{3-METHOXY-4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]PHENYL}-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE can be achieved through a series of chemical reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied in the formation of carbon–carbon bonds . This reaction typically involves the use of palladium catalysts and boron reagents under mild and functional group tolerant conditions . The industrial production of this compound may involve scaling up these synthetic routes while ensuring the reaction conditions are optimized for yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The trifluoromethyl group can participate in radical trifluoromethylation reactions.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include palladium catalysts, boron reagents, and radical initiators. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-{3-METHOXY-4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]PHENYL}-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE has several scientific research applications:
Chemistry: It is used in the study of carbon–carbon bond formation and radical chemistry
Biology: Its unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: The compound’s functional groups may be explored for drug development and medicinal chemistry.
Industry: It can be used in the synthesis of advanced materials and agrochemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets and pathways. For example, the trifluoromethyl group can enhance the compound’s stability and bioavailability, making it more effective in biological systems . The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar compounds to 5-{3-METHOXY-4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]PHENYL}-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE include other benzo[a]phenanthridinone derivatives and compounds with trifluoromethyl, nitro, and methoxy groups. These compounds share similar chemical properties but differ in their specific functional groups and overall structure, which can influence their reactivity and applications .
Properties
IUPAC Name |
5-[3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]-2,2-dimethyl-1,3,5,6-tetrahydrobenzo[a]phenanthridin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H27F3N2O5/c1-32(2)16-22-29-21-7-5-4-6-18(21)8-11-23(29)37-31(30(22)25(39)17-32)19-9-12-27(28(14-19)42-3)43-26-13-10-20(33(34,35)36)15-24(26)38(40)41/h4-15,31,37H,16-17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGIHZKBHTUTIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CC(=C(C=C5)OC6=C(C=C(C=C6)C(F)(F)F)[N+](=O)[O-])OC)C(=O)C1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H27F3N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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